molecular formula C25H24FNO5 B130091 Ezetimibe Diacid Impurity CAS No. 1013025-04-1

Ezetimibe Diacid Impurity

Cat. No. B130091
CAS RN: 1013025-04-1
M. Wt: 437.5 g/mol
InChI Key: WLAMIMDXLOJKMS-ISKFKSNPSA-N
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Description

Ezetimibe Diacid Impurity is an impurity of Ezetimibe . Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L1) protein, a cholesterol transporter located in the apical membrane of enterocytes . The molecular formula of Ezetimibe Diacid Impurity is C25H24FNO5 .


Synthesis Analysis

The synthesis and characterization of three impurities of ezetimibe have been described, which are also positional isomers and/or related substances of ezetimibe . These include o-Fluoro benzene isomer, m-Fluoro aniline analog, and des-fluoro aniline analogs of ezetimibe .


Molecular Structure Analysis

The molecular structure of Ezetimibe Diacid Impurity is characterized by a molecular weight of 437.5 g/mol . The InChIKey is WLAMIMDXLOJKMS-ISKFKSNPSA-N .


Chemical Reactions Analysis

During the synthetic process development studies of ezetimibe, an impurity was detected in the final product at levels ranging from 0.05% to 0.15% in reverse phase gradient high performance liquid chromatography (HPLC) method .


Physical And Chemical Properties Analysis

Ezetimibe Diacid Impurity has a molecular weight of 437.5 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 . The Rotatable Bond Count is 11 .

Scientific Research Applications

Pharmaceutical Analysis and Quality Control

Ezetimibe Diacid Impurity plays a crucial role in the development and validation of analytical methods for pharmaceuticals. Techniques like UPLC–MS/MS are used to characterize impurities and degradation products of Ezetimibe, ensuring the quality and safety of the drug .

Stability Studies

Understanding the stability of Ezetimibe under various conditions is essential for drug formulation. Research involving Ezetimibe Diacid Impurity helps in identifying conditions that may lead to instability, thus informing appropriate measures during the drug’s development .

Drug Efficacy Enhancement

Impurities can significantly affect the efficacy of drugs. By studying Ezetimibe Diacid Impurity, researchers can modify the synthesis process to minimize impurities, thereby enhancing the drug’s therapeutic effectiveness .

Toxicology and Safety Assessment

The presence of impurities can lead to adverse effects. Toxicological studies of Ezetimibe Diacid Impurity are vital for assessing the safety profile of the drug and determining acceptable impurity levels .

Regulatory Compliance

Regulatory agencies require a thorough impurity profile for drug approval. Detailed characterization of Ezetimibe Diacid Impurity is necessary to meet these regulatory standards and obtain market authorization .

Drug-Drug Interaction Studies

Ezetimibe is often used in combination with other drugs. Research on Ezetimibe Diacid Impurity helps in understanding potential interactions with other pharmaceutical compounds, ensuring safe and effective combination therapies .

Formulation Development

The impurity profile influences the formulation strategy of a drug. Knowledge about Ezetimibe Diacid Impurity assists in the development of stable and effective pharmaceutical formulations .

Environmental Impact Assessment

The manufacturing and disposal of pharmaceuticals can have environmental implications. Studying impurities like Ezetimibe Diacid Impurity helps in assessing the environmental impact and developing eco-friendly manufacturing processes .

Mechanism of Action

Target of Action

Ezetimibe Diacid Impurity is a derivative of Ezetimibe , a cholesterol-lowering drug. The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays an essential role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients . By interfering with the intestinal uptake of cholesterol and phytosterols, ezetimibe reduces the delivery of intestinal cholesterol to the liver .

Biochemical Pathways

The major metabolic pathway for ezetimibe consists of glucuronidation of the 4-hydroxyphenyl group by uridine 5′-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide in the intestine and liver . This process results in the inhibition of intestinal cholesterol and phytosterol absorption, thereby reducing the delivery of intestinal cholesterol to the liver .

Result of Action

The result of ezetimibe’s action is a reduction in the levels of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) . This leads to a decrease in the risk of cardiovascular diseases.

Action Environment

The environment can influence the action of Ezetimibe Diacid Impurity. For instance, the presence of food, antacids, cimetidine, or statins had no significant effect on ezetimibe bioavailability . Coadministration with the bile acid binding agent colestyramine significantly decreased ezetimibe oral bioavailability . Therefore, the timing of medication and coadministration with other drugs can affect the efficacy and stability of Ezetimibe Diacid Impurity.

Safety and Hazards

Ezetimibe Diacid Impurity is to be used only for scientific research and development . It is not for use in humans or animals . In case of skin contact, the affected area should be washed with soap and water .

Future Directions

There is a need for strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also needed for Ezetimibe . The main advantages and disadvantages of the compiled analytical methods were presented, as well as the limits of detection and quantitation .

properties

IUPAC Name

(2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)/t22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMIMDXLOJKMS-ISKFKSNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H]([C@@H](CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647719
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe Diacid Impurity

CAS RN

1013025-04-1
Record name (2R)-2-[(S)-[4-(Benzyloxy)phenyl](4-fluoroanilino)methyl]pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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